4-Chloro-3',4'-difluorobenzophenone
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Overview
Description
4-Chloro-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C13H7ClF2O. It is a derivative of benzophenone, characterized by the presence of chlorine and fluorine atoms on the phenyl rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Chloro-3’,4’-difluorobenzophenone typically involves the acylation of 4-chlorobenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Chloro-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The carbonyl group in 4-Chloro-3’,4’-difluorobenzophenone can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-3’,4’-difluorobenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-3’,4’-difluorobenzophenone can be compared with other benzophenone derivatives, such as:
4,4’-Difluorobenzophenone: This compound lacks the chlorine atom but has two fluorine atoms on the phenyl rings.
4-Chlorobenzophenone: This compound has a chlorine atom but lacks fluorine atoms.
3,4-Difluorobenzophenone: This compound has two fluorine atoms on the phenyl rings but lacks the chlorine atom.
The uniqueness of 4-Chloro-3’,4’-difluorobenzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chlorophenyl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKILLFQBPSUQAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373906 |
Source
|
Record name | 4-Chloro-3',4'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-01-4 |
Source
|
Record name | (4-Chlorophenyl)(3,4-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3',4'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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